Radical Cyclization Rate: 3-Bromopropanoyl isocyanate vs. Dimethyl-Substituted Analog
The rate coefficient for 1,5-endo cyclization of the 2-(isocyanatocarbonyl)ethyl radical derived from 3-bromopropanoyl isocyanate has been experimentally determined via electron spin resonance (ESR) spectroscopy and product analysis. This rate is compared to that of the gem-dimethyl-substituted analog, which cyclizes more rapidly due to the Thorpe–Ingold effect [1].
| Evidence Dimension | Radical cyclization rate constant (k) |
|---|---|
| Target Compound Data | 3.7 × 10⁶ s⁻¹ |
| Comparator Or Baseline | H₂CCMe₂C(O)NCO (dimethyl analog): cyclizes more rapidly (rate not numerically specified but qualitatively faster) |
| Quantified Difference | Dimethyl analog cyclizes more rapidly due to gem-dimethyl acceleration (Thorpe–Ingold effect); target compound rate is explicitly quantified at 3.7 × 10⁶ s⁻¹. |
| Conditions | 328 K in cyclohexane, determined via radical-chain reaction with triethylgermane and ESR spectroscopy |
Why This Matters
The quantified cyclization rate confirms that 3-bromopropanoyl isocyanate undergoes a defined intramolecular radical process, enabling predictable generation of succinimidyl radical intermediates for heterocyclic synthesis, whereas non-brominated or shorter-chain analogs fail to undergo this specific cyclization.
- [1] Kaushal, P.; Roberts, B. P. 'Cyclisation of ω-(isocyanatocarbonyl)alkyl radicals: acyclic precursors of imidyl radicals.' J. Chem. Soc., Perkin Trans. 1, 1989, 1559-1568. View Source
